1-[(4-FLUOROPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group, a pyrrolidine ring, and a carbothioyl group attached to the indole core, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with the indole under the influence of a Lewis acid catalyst . The pyrrolidine ring is then attached via a nucleophilic substitution reaction, and the carbothioyl group is introduced through a thiolation reaction using a suitable thiol reagent .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]pyrrolidine: Shares the fluorophenyl and pyrrolidine groups but lacks the indole core.
1H-Indole-3-carboxylic acid derivatives: Contain the indole core but differ in the attached functional groups.
Uniqueness: 1-[(4-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole is unique due to its combination of a fluorophenyl group, a pyrrolidine ring, and a carbothioyl group attached to the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-16-9-7-15(8-10-16)13-23-14-18(17-5-1-2-6-19(17)23)20(24)22-11-3-4-12-22/h1-2,5-10,14H,3-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMIKZGRUWHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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